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This guide provides a comparative analysis of the in vivo efficacy of intermittent versus
continuous administration of Zandelisib, a selective inhibitor of the phosphatidylinositol 3-
kinase delta (PI3Kd) pathway.[1] The intermittent dosing regimen for Zandelisib has been
developed to mitigate immune-related adverse events associated with continuous inhibition of
the PI3Kd pathway, while aiming to maintain therapeutic efficacy.[2][3][4] This document
synthesizes preclinical and clinical data to offer a comprehensive overview of the two dosing
strategies.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from preclinical and clinical
studies comparing intermittent and continuous Zandelisib administration.

Table 1: Preclinical Efficacy of Zandelisib in a SU-DHL-6 Xenograft Model
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Parameter Continuous Dosing Intermittent Dosing Source

Not explicitly stated,

o but intermittent
PI3Kd Inhibitory Effect

Sustained for 8 hours regimen designed to [21[4]
(50 mg/kg)

leverage sustained

effects

Not explicitly stated,

] but intermittent
PI3Kd Inhibitory Effect  Sustained for 24 ) )
regimen designed to [2][4]

(100 mg/kg) hours )
leverage sustained
effects
Anti-tumor Activity Significant Maintained [2][4]

Note: The preclinical data is based on the abstract of a study and specific quantitative
comparisons of tumor growth inhibition between continuous and a defined intermittent schedule
were not available in the provided search results.

Table 2: Clinical Efficacy of Zandelisib in Relapsed or Refractory B-cell Malignancies (Phase
1b Study)
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Efficacy Outcome

Continuous Dosing
(60 mg daily)

Intermittent Dosing
(60 mg, days 1-7 of
28-day cycle after

initial daily dosing)

Source

Follicular Lymphoma
(FL)

Objective Response
Rate (ORR)

76% (n=25)

79% (monotherapy,
n=18), 95% (with

rituximab, n=19)

[5]

Chronic Lymphocytic
Leukemia (CLL) /
Small Lymphocytic
Lymphoma (SLL)

Objective Response
Rate (ORR)

100% (n=10)

100% (n=10)

[5]

Marginal Zone
Lymphoma (MZL)

Objective Response
Rate (ORR)

N/A

100% (with rituximab,
n=4)

[5]

Table 3: Safety Profile of Zandelisib in Relapsed or Refractory B-cell Malignancies (Phase 1b

Study)
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Adverse Event . . . .
Continuous Dosing Intermittent Dosing Source

(Grade =3)

Any Grade =3 AE 76% 44% [5]
Diarrhea 21% 5% [5]
Pneumonia 16% 2% [5]
Colitis 3% 3% [5]
Alanine

Aminotransferase 5% 5% [5]

(ALT) Increase

Neutropenia 11% 17% [5]

Treatment-Related
) 21% 8% [5]
Serious AEs

Experimental Protocols
Preclinical In Vivo Xenograft Study (SU-DHL-6)

» Objective: To evaluate the in vivo anti-tumor activity and pharmacodynamics of Zandelisib.
e Animal Model: Mice bearing SU-DHL-6 B-cell lymphoma tumors.[2][4]
¢ Drug Administration:

o Dosing: Zandelisib was administered orally at doses of 50 mg/kg and 100 mg/kg.[2][4]

o Scheduling: While the abstract implies a comparison, the specific intermittent and
continuous schedules used in the preclinical model are not detailed in the available search
results. A continuous regimen would typically involve daily administration, while an
intermittent schedule could involve several days of treatment followed by a drug-free
period.

e Endpoint Assessment:
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o Pharmacodynamics: PI3Kd inhibitory effects were assessed at various time points post-
administration (e.g., 8 and 24 hours).[2][4]

o Efficacy: Anti-tumor activity was evaluated, likely through the measurement of tumor
volume over time.

Clinical Study: Phase 1b Dose-Escalation and
Expansion Trial

¢ Objective: To evaluate the safety, tolerability, and anti-tumor activity of Zandelisib
administered on continuous and intermittent schedules, as monotherapy or with rituximab, in
patients with relapsed or refractory B-cell malignancies.

» Patient Population: Adults with relapsed or refractory B-cell malignancies, including follicular
lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and
marginal zone lymphoma (MZL).

o Treatment Regimens:

o Dose Escalation: Zandelisib was initially evaluated at 60 mg, 120 mg, and 180 mg once
daily on a continuous schedule to determine the recommended phase 2 dose (RP2D),
which was established as 60 mg daily.[5]

o Dose Expansion:
= Continuous Dosing: Zandelisib 60 mg administered orally once daily.

= [ntermittent Dosing: Zandelisib 60 mg administered orally once daily for the first two 28-
day cycles, followed by administration on days 1-7 of each subsequent 28-day cycle.[5]

= Combination Therapy: Some cohorts received Zandelisib in combination with
intravenous rituximab.[5]

o Efficacy and Safety Assessments:

o Efficacy: Tumor response was assessed according to standard criteria for the specific
malignancy. Key endpoints included Objective Response Rate (ORR), Duration of

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12163451/
https://www.researchgate.net/publication/361917108_Zandelisib_with_continuous_or_intermittent_dosing_as_monotherapy_or_in_combination_with_rituximab_in_patients_with_relapsed_or_refractory_B-cell_malignancy_a_multicentre_first-in-patient_dose-escalati
https://www.benchchem.com/product/b611922?utm_src=pdf-body
https://www.benchchem.com/product/b611922?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11870117/
https://www.benchchem.com/product/b611922?utm_src=pdf-body
https://www.benchchem.com/product/b611922?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11870117/
https://www.benchchem.com/product/b611922?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11870117/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Response (DOR), and Progression-Free Survival (PFS).

o Safety: Adverse events were monitored and graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Caption: PI3K/AKT signaling pathway targeted by Zandelisib.
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Caption: In vivo comparison of dosing regimens.

Conclusion

The available data suggests that an intermittent dosing schedule of Zandelisib maintains high
efficacy, comparable to that of a continuous dosing regimen, in patients with relapsed or
refractory B-cell malignancies.[5] Notably, the intermittent schedule is associated with a more
favorable safety profile, with a lower incidence of grade 3 or higher adverse events, particularly
diarrhea and pneumonia.[5] Preclinical studies support the rationale for intermittent dosing by
demonstrating a sustained inhibitory effect of Zandelisib on its target, PI3Kd.[2][4] These
findings have led to the adoption of the intermittent dosing strategy in ongoing and future
clinical trials of Zandelisib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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